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Compound of Interest

Compound Name: BMS-193885

Cat. No.: B1667178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of
BMS-193885, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. The
information presented is collated from publicly available research and is intended to offer
insights into the compound's pharmacological profile and its initial evaluation as a potential

therapeutic agent for obesity.

Core Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical
evaluations of BMS-193885.

Table 1: In Vitro Activity and Selectivity of BMS-193885
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Parameter Value Cell Line/System Notes
SK-N-MC cell N
Competitive
membranes )
o . ) antagonist at the
Binding Affinity (Ki) 3.3nM (endogenously )
) neuropeptide Y
expressing human Y1 o )
binding site.[1][2][3]
receptor)
Measured by reversal
of forskolin-stimulated
Functional CHO cells expressing ~ cAMP production
4.5nM

Antagonism (Kb)

human Y1 receptor

inhibition by
neuropeptide Y.[1][2]
[3]

Selectivity vs. other
NPY Receptors

>1000 nM (Ki)

Cloned human NPY

receptors

No appreciable affinity
for Y2, Y4, and Y5
receptors.[2][3]

Selectivity vs. a2

Adrenergic Receptor

~200-fold less potent

G-protein coupled

receptor panel

Selectivity vs. ol

Receptor

~100-fold selectivity

G-protein coupled
receptor and ion

channel panel

Tested against a panel
of 70 GPCRs and ion

channels.[1]

Table 2: In Vivo Efficacy of BMS-193885 in Rat Models of

Obesity
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Administration

Effect on Food Effect on Body

Dose

Animal Model

Route Intake Weight
] Reduced NPY- N

Intraperitoneal ] Not specified for ]
) 10 mg/kg (acute)  induced 1-hour Satiated rats
(i.p.) ] acute

food intake.[1]

Reduced
Intraperitoneal spontaneous Not specified for
) 10 mg/kg (acute) ) Rats
@i.p.) overnight food acute

consumption.[1]

Significantl Significantl

) 10 mg/kg/day 9 Y g Y
Intraperitoneal ] reduced reduced rate of Sprague-Dawley
) (chronic, 44 ] ]
(i.p.) days) cumulative food body weight rats
ays
y intake.[1] gain.[1]
) N Socially isolated
20 pg (daily for1  Decreased feed Not specified for

Intranasal rats (model for

week)

intake.

this duration

binge eating)[4]

Table 3: Pharmacokinetic and Safety Profile of BMS-

193885
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Parameter Observation Species Notes
) o Lacks oral -
Oral Bioavailability ) o Not specified
bioavailability.[1][5]
Systemic Good systemic -~
i o ) o Not specified
Bioavailability bioavailability.[1][5][6]
Good brain
Brain Penetration Not specified

penetration.[1][2][5][6]

Cardiovascular Safety

No serious adverse

effects.

Rats (up to 30 mg/kg
i.v.), Dogs (up to 10
mg/kg i.v.)

Locomotor Activity

No significant effect.

Rats (up to 20 mg/kg
i.p.)

Anxiolytic/Anxiogenic
Effects

No activity in elevated

plus maze.

) ) Suggests food intake
Rats (i.p. and i.c.v. o
o ) reduction is not due to
administration) _
anxiety.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on the available

literature.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Ki) of BMS-193885 for the NPY Y1

receptor.

e Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.[1]

» Radioligand: [*25[]Peptide YY ([*2°1]PYY).[1]

e Protocol Outline:

o Membrane Preparation: Membranes from SK-N-MC cells were prepared.
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o Incubation: Cell membranes were incubated with a fixed concentration of [23[]PYY and
varying concentrations of BMS-193885.

o Separation: Bound and free radioligand were separated by filtration.
o Detection: Radioactivity of the filter-oound complex was measured.

o Data Analysis: The concentration of BMS-193885 that inhibits 50% of the specific binding
of [123]]PYY (ICso) was determined. The Ki value was then calculated using the Cheng-
Prusoff equation.

o Key Finding: BMS-193885 competitively inhibited the binding of [*2°I]PYY with a Ki of 3.3 nM.
[1][2][3] It increased the Kd of [*2°I]PeptideYY from 0.35 nM to 0.65 nM without altering the
Bmax (0.16 pmol/mg of protein), confirming competitive antagonism.[1]

In Vitro Functional Assay (CAMP Measurement)

This assay was used to assess the functional antagonist activity of BMS-193885 at the NPY Y1
receptor.

e Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1
receptor.[2][3]

e Principle: The NPY Y1 receptor is a Gi-coupled receptor, and its activation by an agonist like
NPY inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels. An antagonist will block this effect.

e Protocol Outline:

o Cell Stimulation: CHO-Y1 cells were stimulated with forskolin to increase basal cAMP
levels.

o Agonist Inhibition: The cells were then treated with NPY, which inhibits the forskolin-
stimulated cAMP production.

o Antagonist Reversal: BMS-193885 was added at various concentrations to determine its
ability to reverse the NPY-induced inhibition of cCAMP production.
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o CAMP Measurement: Intracellular cCAMP levels were quantified.

o Key Finding: BMS-193885 acted as a full antagonist, reversing the NPY-mediated inhibition
of forskolin-stimulated cAMP production with an apparent Kb of 4.5 nM.[1][2][3]

In Vivo Animal Models of Obesity

These studies were conducted to evaluate the efficacy of BMS-193885 in reducing food intake
and body weight.

e Animal Model: Male Sprague-Dawley rats were used for chronic studies.[1] Satiated rats
were used for NPY-induced feeding studies.[1] Socially isolated rats were used as a model
for binge eating.[4]

e Acute NPY-Induced Feeding Study:

o Administration: Satiated rats received an intracerebroventricular (i.c.v.) injection of NPY to
induce feeding.

o Treatment: BMS-193885 was administered either i.c.v. or intraperitoneally (i.p.) prior to the
NPY challenge.

o Measurement: Food intake was measured for one hour post-NPY injection.
o Chronic Obesity Study:

o Treatment: Male Sprague-Dawley rats were administered BMS-193885 (10 mg/kg, i.p.) or
vehicle daily for 44 days.[1]

o Measurements: Food intake, water intake, and body weight were monitored throughout
the study.

o Key Findings: BMS-193885 blocked NPY-induced food intake and reduced spontaneous
overnight food consumption.[1] Chronic administration led to a significant reduction in food
intake and body weight gain without the development of tolerance.[1]
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NPY Y1 Receptor Sighaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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